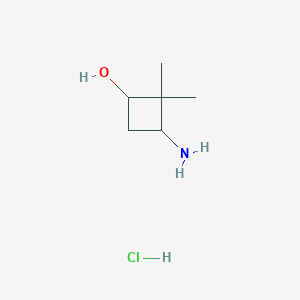

3-Amino-2,2-dimethylcyclobutan-1-ol hydrochloride

Description

Properties

IUPAC Name |

3-amino-2,2-dimethylcyclobutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-6(2)4(7)3-5(6)8;/h4-5,8H,3,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVWYQLMVRTELZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1O)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1434141-80-6 | |

| Record name | Cyclobutanol, 3-amino-2,2-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1434141-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-amino-2,2-dimethylcyclobutan-1-ol Hydrochloride: Synthesis, Properties, and Characterization

Introduction

3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride is a substituted cyclobutane derivative with potential applications in medicinal chemistry and drug development. Its rigid, three-dimensional structure, conferred by the cyclobutane ring, makes it an attractive scaffold for the synthesis of novel therapeutic agents. The presence of both a hydroxyl and an amino group offers versatile handles for further chemical modification, allowing for the exploration of diverse chemical space. As a hydrochloride salt, the compound exhibits improved solubility and stability, making it suitable for a variety of research applications.

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and analytical characterization of this compound. The information presented herein is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

While extensive experimental data for this compound is not widely available in the public domain, its core physicochemical properties can be summarized based on available information and theoretical predictions.

| Property | Value | Source |

| CAS Number | 1434141-80-6 | [1] |

| Molecular Formula | C₆H₁₄ClNO | [1] |

| Molecular Weight | 151.63 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Expected to be soluble in water and polar organic solvents such as methanol, ethanol, and DMSO. | Inferred from related structures |

| Storage | Store at 2-8°C for long-term stability. | N/A |

Proposed Synthesis Pathway

A specific, detailed synthesis protocol for this compound is not readily found in peer-reviewed literature. However, a plausible and robust synthetic route can be proposed based on established methodologies for the synthesis of related aminocyclobutanol derivatives. The following multi-step synthesis starts from a commercially available precursor and employs well-understood reaction mechanisms.

The proposed pathway involves the reduction of a corresponding aminoketone, which can be synthesized from a suitable cyclobutanone precursor. The stereochemistry of the final product will be dependent on the reducing agent and reaction conditions employed.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol

Step 1: Synthesis of 3-Amino-2,2-dimethylcyclobutanone (Intermediate 1)

-

To a solution of 2,2-dimethylcyclobutane-1,3-dione in methanol, add a solution of ammonia in methanol.

-

The reaction mixture is then subjected to catalytic hydrogenation using Raney Nickel as the catalyst under a hydrogen atmosphere.

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude 3-amino-2,2-dimethylcyclobutanone.

Rationale: Reductive amination is a standard and efficient method for the conversion of ketones to amines.

Step 2: Synthesis of 3-Amino-2,2-dimethylcyclobutan-1-ol (Intermediate 2)

-

The crude 3-amino-2,2-dimethylcyclobutanone is dissolved in methanol.

-

Sodium borohydride is added portion-wise to the solution at 0°C.

-

The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction is quenched by the addition of water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to give 3-amino-2,2-dimethylcyclobutan-1-ol.

Rationale: Sodium borohydride is a mild and selective reducing agent for the reduction of ketones to alcohols in the presence of other functional groups.

Step 3: Formation of this compound (Final Product)

-

The crude 3-amino-2,2-dimethylcyclobutan-1-ol is dissolved in diethyl ether.

-

A solution of hydrochloric acid in diethyl ether is added dropwise with stirring.

-

The hydrochloride salt precipitates out of the solution.

-

The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford the final product.

Rationale: The formation of a hydrochloride salt is a standard procedure to improve the handling, stability, and solubility of amine-containing compounds.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the cyclobutane ring, the methyl groups, and the protons of the amino and hydroxyl groups. The gem-dimethyl groups at the C2 position should appear as two singlets. The protons on the cyclobutane ring will likely exhibit complex splitting patterns due to cis and trans coupling. The chemical shifts of the protons adjacent to the amino and hydroxyl groups will be downfield.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The carbons bearing the gem-dimethyl groups, the carbon attached to the hydroxyl group, and the carbon attached to the amino group will have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

-

A broad band in the region of 3400-3200 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.

-

C-H stretching vibrations for the alkyl groups will appear around 2950-2850 cm⁻¹.

-

C-N and C-O stretching vibrations are expected in the fingerprint region (1300-1000 cm⁻¹).

Mass Spectrometry (MS)

Predicted mass spectrometry data suggests the following for the free base (C₆H₁₃NO):

| Adduct | m/z |

| [M+H]⁺ | 116.10700 |

| [M+Na]⁺ | 138.08894 |

Source: Predicted data from public chemical databases.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on data for structurally related compounds, the following precautions should be taken:

-

Hazard Statements: May be harmful if swallowed. Causes skin, eye, and respiratory irritation.

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If on skin, wash with plenty of soap and water.

-

If inhaled, remove person to fresh air and keep comfortable for breathing.

-

If swallowed, call a poison center or doctor if you feel unwell.

-

Handle this compound in a well-ventilated fume hood, and use appropriate personal protective equipment (PPE).

Applications in Research and Drug Development

Substituted cyclobutane rings are of significant interest in medicinal chemistry as they can act as rigid scaffolds to orient functional groups in a precise manner for optimal interaction with biological targets. The amino and hydroxyl groups on this compound serve as key points for derivatization to generate libraries of compounds for screening against various therapeutic targets, including enzymes and receptors.

Conclusion

This compound is a valuable building block for synthetic and medicinal chemistry. While comprehensive experimental data is currently limited, this guide provides a solid foundation of its known properties, a scientifically sound proposed synthesis, and expected analytical characteristics. As research into novel chemical entities continues to expand, the utility of such unique scaffolds is likely to grow, making a thorough understanding of their chemistry essential for innovation in drug discovery.

References

-

ChemSrc. This compound. [Link]. Accessed January 19, 2026.

Sources

An In-Depth Technical Guide to 3-amino-2,2-dimethylcyclobutan-1-ol Hydrochloride: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of Constrained Scaffolds

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer improved potency, selectivity, and pharmacokinetic properties is relentless. Among the various strategies employed, the use of conformationally restricted scaffolds has emerged as a powerful tool. The cyclobutane motif, in particular, offers a unique three-dimensional geometry that can effectively mimic or replace more flexible or planar structures within a drug candidate, often leading to enhanced biological activity and metabolic stability.[1][2] This guide focuses on a specific, yet highly promising, building block: 3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride (CAS Number: 1434141-80-6). While detailed public data on this specific molecule is nascent, its structural features position it as a valuable intermediate for the synthesis of innovative therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies.

This document serves as a technical primer, consolidating the available information on this compound and, more broadly, on the strategic application of aminocyclobutanol derivatives in drug discovery. By providing insights into its chemical properties, potential synthetic routes, and the broader context of its utility, this guide aims to empower researchers to leverage this and similar building blocks in their pursuit of next-generation medicines.

Core Molecular Attributes

This compound is a chiral, non-planar small molecule. Its key structural features—a puckered cyclobutane ring, a primary amine, a hydroxyl group, and gem-dimethyl substitution—contribute to its unique physicochemical properties and potential for diverse chemical transformations.

Physicochemical Properties

A summary of the fundamental properties of 3-amino-2,2-dimethylcyclobutan-1-ol and its hydrochloride salt is presented below. It is important to note that experimental data for this specific compound is limited, and some values are predicted.

| Property | Value | Source |

| CAS Number | 1434141-80-6 | [3] |

| Molecular Formula | C₆H₁₄ClNO | [3] |

| Molecular Weight | 151.63 g/mol | [3] |

| InChI | InChI=1S/C6H13NO.ClH/c1-6(2)4(7)3-5(6)8;/h4-5,8H,3,7H2,1-2H3;1H | [3] |

| SMILES | CC1(C(CC1O)N)C.Cl | [3] |

| Predicted XlogP | 0.1 | [3] |

| Predicted Hydrogen Bond Donor Count | 2 | [4] |

| Predicted Hydrogen Bond Acceptor Count | 2 | [4] |

The presence of both a primary amine and a hydroxyl group makes the molecule polar and capable of engaging in multiple hydrogen bonding interactions, which is a critical consideration for its application in designing molecules that bind to biological targets. The gem-dimethyl substitution on the cyclobutane ring can provide steric hindrance, potentially influencing the molecule's reactivity and metabolic stability.

Stereochemistry: A Critical Consideration

The cyclobutane ring in 3-amino-2,2-dimethylcyclobutan-1-ol is puckered, leading to the possibility of cis and trans diastereomers, each of which can exist as a pair of enantiomers. The relative orientation of the amino and hydroxyl groups will significantly impact the molecule's three-dimensional shape and its ability to interact with chiral biological targets. Therefore, stereocontrol during synthesis is paramount to isolate the desired isomer for a specific therapeutic application. While the CAS number 1434141-80-6 does not specify the stereochemistry, related compounds are commercially available as specific isomers, such as trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride (CAS 1434142-03-6) and cis-3-amino-2,2-dimethylcyclobutan-1-ol (CAS 1434248-00-6).[5][6]

The Strategic Value of the Aminocyclobutanol Scaffold in Medicinal Chemistry

The incorporation of the 3-amino-2,2-dimethylcyclobutan-1-ol scaffold into a drug candidate can offer several advantages:

-

Conformational Rigidity: The strained cyclobutane ring restricts the number of accessible conformations, which can pre-organize the pharmacophoric groups into a bioactive conformation, leading to higher binding affinity and selectivity for the target protein.[2]

-

Improved Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation compared to more flexible aliphatic chains. The gem-dimethyl group can further shield adjacent positions from enzymatic attack.

-

Vectorial Projection of Substituents: The defined stereochemistry of the amino and hydroxyl groups allows for precise positioning of substituents in three-dimensional space, enabling optimal interactions with the binding pocket of a target protein.

-

Novelty and Patentability: The use of less common scaffolds like substituted cyclobutanes can lead to the discovery of novel chemical entities with unique biological profiles, strengthening the intellectual property position of a drug discovery program.

The utility of aminocycloalkanol derivatives is evident in their use as key intermediates in the synthesis of various biologically active molecules, including kinase inhibitors.[7] For instance, aminocyclopentanol derivatives have been utilized in the preparation of therapeutic agents, highlighting the broader interest in this class of compounds.

Synthetic Strategies: A Generalized Approach

Below is a generalized, illustrative workflow for the synthesis of a 3-aminocyclobutanol derivative. It is crucial to note that this is a conceptual pathway and would require experimental optimization and validation.

Caption: Conceptual workflow for aminocyclobutanol synthesis.

Illustrative Experimental Protocol (Hypothetical)

The following protocol is a hypothetical example based on general organic chemistry principles and synthetic methods reported for similar compounds.

Step 1: Reductive Amination of a Substituted Cyclobutanone

-

To a solution of 2,2-dimethylcyclobutan-1-one (1.0 eq) in methanol, add a solution of ammonia in methanol (excess) or another amine source.

-

Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

The resulting aminocyclobutane can then be carried forward.

Step 2: Reduction of the Ketone to the Alcohol

This step could be performed before or after the introduction of the amino group, depending on the overall synthetic strategy and protecting group scheme.

-

Dissolve the cyclobutanone derivative (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Cool the solution to 0 °C and add a reducing agent like sodium borohydride (NaBH₄) in portions.

-

Stir the reaction at room temperature for 1-4 hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Carefully quench the reaction with a weak acid (e.g., acetic acid or saturated ammonium chloride solution).

-

Extract the product with an appropriate organic solvent.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified 3-amino-2,2-dimethylcyclobutan-1-ol in a suitable solvent (e.g., diethyl ether or isopropanol).

-

Add a solution of hydrogen chloride in the same solvent dropwise with stirring.

-

The hydrochloride salt will typically precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and stereochemistry of this compound. The following techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be used to determine the proton environment, including the chemical shifts and coupling constants of the cyclobutane ring protons, which can help in assigning the relative stereochemistry (cis vs. trans).

-

¹³C NMR would provide information on the number and types of carbon atoms in the molecule.

-

2D NMR techniques (e.g., COSY, HSQC, HMBC, NOESY) would be crucial for unambiguous assignment of all proton and carbon signals and for confirming the stereochemical arrangement.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the key functional groups, such as the O-H and N-H stretches of the alcohol and amine, and the C-H stretches of the alkyl groups.

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC would be necessary to separate and quantify the enantiomers of a specific diastereomer, thereby determining the enantiomeric excess (ee).

Safety and Handling

As a research chemical, this compound should be handled with appropriate safety precautions in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general guidelines for handling aminocyclobutanol derivatives should be followed.[1][8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8][9]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.[1]

For a related compound, 3-amino-2,2,4,4-tetramethylcyclobutan-1-ol hydrochloride, the following GHS hazard statements have been reported: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[11] It is prudent to assume that this compound may have similar hazards.

Caption: Standard laboratory safety workflow.

Future Perspectives and Applications

The true potential of this compound lies in its application as a versatile building block in the synthesis of complex, biologically active molecules. Its constrained three-dimensional structure makes it an attractive starting material for the development of:

-

Kinase Inhibitors: The amino and hydroxyl groups can be functionalized to interact with key residues in the ATP-binding pocket of various kinases. The cyclobutane scaffold can serve as a core to orient these functional groups for optimal binding.[12]

-

GPCR Ligands: The rigid nature of the cyclobutane ring can be exploited to create selective agonists or antagonists for G-protein coupled receptors.

-

Protease Inhibitors: The defined stereochemistry of the molecule can be used to mimic the transition state of peptide hydrolysis, a common strategy in the design of protease inhibitors.

As synthetic methodologies for cyclobutane derivatives continue to improve and their commercial availability increases, we can expect to see the broader application of building blocks like this compound in the discovery of new and improved therapeutics.[2]

References

-

Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]

- (1R,2S)

- Safety D

- SAFETY D

- SAFETY D

- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.

- US20080312467A1 - Novel process for the preparation of 3-amino-pentan-1,5-diol.

- Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies. RSC Publishing.

- EP1043306A2 - 3-amino-3-arylpropan-1-ol-derivates, their preparation and use.

- Design and synthesis of rho kinase inhibitors (III). PubMed.

- US5142048A - Intermediate for preparation of amino acid derivatives.

- 3-Amino-2,2,4,4-tetramethylcyclobutan-1-ol hydrochloride. PubChem.

- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.

- Process for the preparation of protected 3-amino-1,2-dihydroxy-propane acetal and deriv

- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.

- Cyclobutanes in Small‐Molecule Drug Candid

- 3-Amino-3-methylcyclobutan-1-ol. PubChem.

- 3-Amino-2,3-dimethylbutan-2-ol hydrochloride. PubChem.

- This compound. PubChemLite.

- This compound (C6H13NO). PubChemLite.

- cis-3-amino-2,2-dimethylcyclobutan-1-ol. Advanced ChemBlocks.

- 1434248-00-6|cis-3-amino-2,2-dimethylcyclobutan-1-ol. BLDpharm.

- 1434142-03-6|trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride. BLD Pharm.

- CAS NO. 1403766-64-2 | 3-amino-3-methylcyclobutan-1-ol hydrochloride. Arctom.

- Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. MDPI.

Sources

- 1. aksci.com [aksci.com]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C6H13NO) [pubchemlite.lcsb.uni.lu]

- 4. 3-Amino-3-methylcyclobutan-1-ol | C5H11NO | CID 72207871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1434248-00-6|cis-3-amino-2,2-dimethylcyclobutan-1-ol|BLD Pharm [bldpharm.com]

- 6. 1434142-03-6|trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride|BLD Pharm [bldpharm.com]

- 7. mdpi.com [mdpi.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. 3-Amino-2,2,4,4-tetramethylcyclobutan-1-ol hydrochloride | C8H18ClNO | CID 138987813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Design and synthesis of rho kinase inhibitors (III) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 3-amino-2,2-dimethylcyclobutan-1-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride, a substituted cyclobutane derivative of interest in medicinal chemistry and pharmaceutical development. The document delves into the structural features, spectroscopic profile, and key chemical properties of this compound, with a particular focus on the trans-isomer, (1R,3R)-3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride. Methodologies for its synthesis and analysis are discussed, alongside essential safety and handling information. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics incorporating the cyclobutane scaffold.

Introduction

Substituted cyclobutane rings are increasingly recognized as valuable structural motifs in medicinal chemistry. Their rigid, three-dimensional nature offers a unique conformational constraint that can enhance binding affinity and selectivity for biological targets, as well as improve metabolic stability compared to more flexible aliphatic chains. This compound, as a chiral amino alcohol, presents multiple points for molecular diversification, making it an attractive building block for the synthesis of complex pharmaceutical intermediates. This guide will focus primarily on the properties of the trans-isomer, for which more data is publicly available.

Chemical Identity and Structure

The fundamental characteristics of this compound are summarized in the table below. The compound exists as stereoisomers, with the trans-(1R,3R) configuration being a common subject of study.

| Property | Value | Source(s) |

| Chemical Name | (1R,3R)-3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride | [1] |

| Synonyms | trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride | [1] |

| CAS Number | 1434142-03-6 (trans-isomer) | [1] |

| Molecular Formula | C₆H₁₄ClNO | [1] |

| Molecular Weight | 151.64 g/mol | [1] |

| Chemical Structure |  |

Physicochemical Properties

A summary of the known and predicted physicochemical properties of trans-3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride is presented below. It is important to note that some of the available data is based on estimations and predictions.

| Property | Value | Experimental/Predicted | Source(s) |

| Melting Point | Decomposes >200°C | Experimental | [2] |

| Solubility | Soluble in polar solvents (e.g., water, methanol) | Experimental | [2] |

| pKa (amino group) | ~9.5 | Estimated | [2] |

| logP | 0.1 | Predicted | [3] |

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound. While specific spectra for this exact compound are not widely published, the expected spectral characteristics are discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the cyclobutane ring protons, the methyl groups, and the protons of the amino and hydroxyl groups. The coupling constants (J-values) between the protons on the cyclobutane ring are particularly informative for determining the stereochemistry (cis vs. trans).

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbons of the cyclobutane ring and the two methyl groups. The chemical shifts will be influenced by the electronegativity of the attached amino and hydroxyl groups.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

A broad band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol and the N-H stretching of the amine.

-

C-H stretching vibrations for the alkyl groups in the 3000-2850 cm⁻¹ region.

-

N-H bending vibrations around 1600 cm⁻¹.

-

C-O stretching vibration in the 1260-1000 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For the free base (C₆H₁₃NO), the predicted monoisotopic mass is approximately 115.10 Da. Under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 116.11.

Synthesis and Manufacturing

The stereoselective synthesis of trans-3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride is a key consideration for its application in drug development. A commonly cited method involves a multi-step process.

Synthetic Workflow Diagram

Caption: A generalized workflow for the synthesis of the target compound.

Experimental Protocol: Mitsunobu Reaction-Based Synthesis

The following is a generalized protocol based on literature descriptions. Researchers should optimize conditions for their specific needs.

-

Mitsunobu Reaction: To a solution of cis-3-dibenzylcyclobutanol and p-nitrobenzoic acid in anhydrous tetrahydrofuran (THF) at 0-10 °C, triphenylphosphine (PPh₃) is added. Diethyl azodicarboxylate (DEAD) is then added dropwise, and the reaction is stirred until completion. The resulting trans-ester intermediate is isolated.

-

Hydrolysis: The isolated ester is subjected to alkaline hydrolysis using a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a mixture of THF and water at reflux to yield trans-3-dibenzylcyclobutanol.

-

Hydrogenolytic Debenzylation: The trans-3-dibenzylcyclobutanol is dissolved in a suitable solvent and subjected to palladium-catalyzed hydrogenation to remove the benzyl protecting groups.

-

Salt Formation: The resulting free base is treated with hydrochloric acid to form the hydrochloride salt, which can then be isolated and purified.

Analytical Methodologies

Robust analytical methods are crucial for confirming the identity, purity, and stereochemistry of this compound.

Chromatographic Methods

-

Thin-Layer Chromatography (TLC): TLC can be employed for rapid monitoring of reaction progress and for preliminary purity assessment.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the method of choice for separating and quantifying the enantiomers and diastereomers of 3-amino-2,2-dimethylcyclobutan-1-ol. Polysaccharide-based chiral stationary phases are often effective for resolving such amino alcohols.

Chiral HPLC Analysis Workflow

Caption: A typical workflow for chiral HPLC analysis.

Safety and Handling

Hazard Identification

Based on available safety data for the trans-isomer, the compound is associated with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. This guide has summarized the key physicochemical properties, synthetic approaches, and analytical methodologies for this compound, with a focus on the trans-isomer. While a significant amount of foundational information is available, further experimental characterization, particularly in the areas of quantitative solubility, pKa, and detailed spectroscopic analysis, would be beneficial for its broader application in drug discovery and development.

References

-

Chemsrc. This compound. [Link]

-

PubChemLite. This compound (C6H13NO). [Link]

-

PubChemLite. This compound (C6H13NO). [Link]

Sources

An In-Depth Technical Guide to 3-Amino-2,2-dimethylcyclobutan-1-ol Hydrochloride Structural Analogs

Executive Summary

The cyclobutane motif has emerged as a privileged scaffold in medicinal chemistry, prized for its ability to impart unique three-dimensional geometry, conformational rigidity, and enhanced metabolic stability to drug candidates.[1][2] This guide focuses on the structural analogs of 3-amino-2,2-dimethylcyclobutan-1-ol, a class of compounds characterized by a sterically demanding gem-dimethyl group adjacent to a key amino alcohol pharmacophore. We delve into the stereocontrolled synthetic strategies required to access these complex scaffolds, explore their physicochemical properties, and analyze their pharmacological potential through a detailed structure-activity relationship (SAR) case study. This document provides researchers, medicinal chemists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to explore this promising chemical space.

The Cyclobutane Scaffold in Modern Drug Discovery

The incorporation of small, strained carbocycles like cyclobutane into molecular design is a strategic choice to overcome common challenges in drug development. Unlike flexible aliphatic chains or larger cycloalkanes, the cyclobutane ring adopts a rigid, puckered conformation.[2] This inherent structural constraint offers several distinct advantages:

-

Metabolic Stability: The replacement of metabolically vulnerable groups (e.g., cyclohexyl amines) with cyclobutane analogs can significantly decrease metabolic clearance, leading to improved pharmacokinetic profiles. A notable example is the development of Ivosidenib, an IDH1 inhibitor, where a difluorocyclobutanyl amine was key to achieving metabolic stability.[2]

-

Conformational Rigidity: The fixed geometry of the cyclobutane ring locks the appended pharmacophoric groups into specific spatial orientations. This pre-organization can lead to enhanced binding affinity and selectivity for the biological target by reducing the entropic penalty of binding.[1]

-

Novel Chemical Space: The unique three-dimensional arrangement of substituents on a cyclobutane core allows for the exploration of novel vector spaces around a pharmacophore, enabling chemists to fill hydrophobic pockets or optimize interactions within a target's binding site in ways that are inaccessible to traditional flat, aromatic scaffolds.[1][3]

The 3-amino-2,2-dimethylcyclobutan-1-ol core is of particular interest. The gem-dimethyl group introduces significant steric hindrance, which can influence the molecule's preferred conformation and its interaction with metabolic enzymes. The cis and trans relationship between the amino and hydroxyl groups provides distinct stereoisomers, each with a unique 3D vector for its functional groups, making stereocontrolled synthesis paramount.

Synthetic Strategies for 3-Aminocyclobutanol Analogs

The construction of multisubstituted cyclobutane rings, particularly with control over multiple stereocenters, is a formidable synthetic challenge.[4] A variety of methods have been developed, ranging from classical cycloadditions to modern catalytic approaches.

Foundational Methods: [2+2] Cycloadditions

The most direct route to the cyclobutane core is the [2+2] cycloaddition, where two alkene components combine to form the four-membered ring.[5]

-

Photochemical [2+2] Cycloaddition: This method often involves the irradiation of an alkene and a photosensitized partner (e.g., an enone) to generate the cyclobutane product. While powerful, controlling regioselectivity and diastereoselectivity in intermolecular reactions can be challenging.[6]

-

Ketene Cycloadditions: The reaction of a ketene with an alkene is a thermally allowed, concerted [2+2] cycloaddition that often proceeds with high stereoselectivity to form a cyclobutanone.[7] The resulting cyclobutanone is a versatile intermediate that can be further functionalized to introduce the desired amino and hydroxyl groups.

Advanced Stereoselective Syntheses

Modern synthetic chemistry has provided more elegant and controllable solutions for accessing complex cyclobutanes.

-

Transition Metal-Catalyzed Reactions: A powerful strategy involves a sequence of transition metal-catalyzed reactions, such as an initial Rh(II)-catalyzed cyclopropanation, followed by a Ag(I)-catalyzed ring expansion to form a cyclobutene, and a final Rh(I)-catalyzed addition to install the fourth substituent with high stereocontrol.[4]

-

Ring Contraction of Pyrrolidines: A novel and highly stereoselective method involves the contraction of readily available pyrrolidine derivatives. This reaction proceeds through nitrogen extrusion from a 1,1-diazene intermediate, which is generated via electrophilic amination, leading to a 1,4-biradical that collapses to form the C-C bond of the cyclobutane ring.[8][9]

Proposed Synthesis of cis-3-Amino-2,2-dimethylcyclobutan-1-ol

The workflow would begin with the synthesis of 2,2-dimethylcyclobutane-1,3-dione. This dione can then be selectively mono-protected and converted into a β-enaminoketone. The crucial step is the diastereoselective reduction of the ketone, which, depending on the choice of reducing agent and directing groups, can favor the formation of the cis-amino alcohol. A final deprotection step would yield the target compound.

Caption: Proposed synthetic workflow for cis-3-amino-2,2-dimethylcyclobutan-1-ol HCl.

Pharmacological Profile & Structure-Activity Relationships (SAR)

The rigid cyclobutane scaffold is an excellent platform for conducting SAR studies, as it presents substituents in well-defined spatial orientations. By systematically modifying the groups attached to the core, researchers can probe the specific interactions required for biological activity.

Case Study: Cyclobutane Analogs as αvβ3 Integrin Antagonists

Integrins are cell surface receptors crucial for cell-matrix interactions, and their dysregulation is implicated in cancer progression and metastasis.[11][12] The αvβ3 integrin, in particular, is a key target in oncology.[7] A series of cyclobutane-based molecules have been developed as mimetics of the Arginine-Glycine-Aspartic acid (RGD) motif that integrins recognize. In this chemotype, the cyclobutane acts as a rigid Glycine-mimetic scaffold, orienting an Arginine-mimetic sidechain and an Aspartic acid-mimetic sidechain.[11][12]

Systematic modification of these sidechains has yielded crucial SAR insights, summarized in the table below.

| Compound ID | R1 (Arg-mimetic) | R2 (Asp-mimetic Linker) | R3 (Asp-mimetic) | αvβ3 IC50 (µM) |

| Analog 1 | Tetrahydronaphthyridine | -(CH₂)₂- | -COOEt | >100 |

| Analog 2 | Tetrahydronaphthyridine | -(CH₂)₃- | -COOEt | 1.3 |

| Analog 3 | Tetrahydronaphthyridine | -(CH₂)₄- | -COOEt | 0.8 |

| Analog 4 | Aminopyridine | -(CH₂)₄- | -COOEt | 5.2 |

| Analog 5 | Tetrahydronaphthyridine | -(CH₂)₄- | -COOH | < 1 |

Data synthesized from references[11][12].

Key SAR Insights:

-

Asp-mimetic Linker Length is Critical: A comparison of Analogs 1, 2, and 3 clearly demonstrates that the length of the alkyl chain linking the cyclobutane core to the ester is critical for activity. A linker of at least three, and optimally four, carbons is required for potent inhibition, suggesting a specific distance is needed to place the carboxylate mimic into its binding pocket.

-

Arg-mimetic Structure Influences Potency: Replacing the bulkier, more rigid tetrahydronaphthyridine group (Analog 3) with a smaller aminopyridine (Analog 4) leads to a significant drop in potency. This indicates that the size and shape of the basic sidechain are important for optimal interactions in the arginine-binding pocket of the receptor.

-

Carboxylic Acid is the Active Moiety: The ethyl ester in these analogs acts as a prodrug. Hydrolysis to the free carboxylic acid (Analog 5) results in the most potent compound, confirming that a negatively charged carboxylate group is the key interacting moiety, as expected for an Asp-mimetic.[11]

The αvβ3 Integrin Signaling Pathway

Antagonists of αvβ3 integrin are designed to block the downstream signaling cascades that promote cancer cell survival, proliferation, and invasion. Upon binding to extracellular matrix (ECM) proteins like vitronectin, integrins cluster and recruit a host of signaling and adaptor proteins to form focal adhesions.[1][4] A key initiating event is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK).[13] Phosphorylated FAK serves as a docking site for Src family kinases. The FAK/Src complex then phosphorylates numerous downstream targets, activating critical pro-survival and pro-proliferative pathways, including the Ras/Raf/MEK/ERK (MAPK) cascade.[6] By blocking the initial integrin-ECM interaction, small molecule antagonists prevent FAK activation and shut down this entire signaling axis.

Caption: Simplified αvβ3 integrin "outside-in" signaling pathway blocked by antagonists.

Key Experimental Protocols

Trustworthy and reproducible protocols are the bedrock of scientific advancement. The following are representative methodologies for the synthesis and biological evaluation of cyclobutane analogs.

Protocol: Diastereoselective Synthesis of a 1,2-Disubstituted Cyclobutane via Sulfa-Michael Addition

This protocol, adapted from established methods, provides an efficient route to trans-1,2-disubstituted cyclobutanes with high diastereoselectivity.[6]

Materials:

-

Cyclobutene ester (1.0 eq)

-

Thiol derivative (e.g., Thiophenol, 1.1 eq)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)

-

Anhydrous Acetonitrile (MeCN)

-

Argon atmosphere

-

Standard glassware for anhydrous reactions

Procedure:

-

To an oven-dried, argon-flushed round-bottom flask, add the cyclobutene ester (1.0 eq) and anhydrous MeCN.

-

Stir the solution at room temperature and add the thiol derivative (1.1 eq).

-

Add DBU (1.2 eq) dropwise to the stirring mixture.

-

Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the desired trans-1,2-disubstituted cyclobutane.

Protocol: In Vitro Cell Adhesion Assay

This protocol is used to determine the potency (IC50) of compounds in blocking cell adhesion mediated by a specific integrin, adapted from methods used to evaluate αvβ3 antagonists.[12]

Materials:

-

96-well microtiter plates

-

ECM Protein (e.g., Vitronectin, 10 µg/mL in PBS)

-

Bovine Serum Albumin (BSA) solution (1% w/v in PBS)

-

Cancer cell line expressing the target integrin (e.g., U87MG glioblastoma cells for αvβ3)

-

Cell culture medium (e.g., DMEM)

-

Test compounds (serial dilutions in assay buffer)

-

Calcein-AM fluorescent dye

-

Assay Buffer (e.g., Tris-buffered saline with Ca²⁺/Mg²⁺)

-

Fluorescence plate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with the ECM protein solution overnight at 4°C.

-

Blocking: Wash the wells with PBS and block non-specific binding sites with 1% BSA solution for 1 hour at 37°C.

-

Cell Preparation: Harvest cells, wash, and resuspend in serum-free medium. Label the cells by incubating with Calcein-AM. After labeling, wash and resuspend the cells in assay buffer.

-

Inhibition Assay: Add serial dilutions of the test compounds to the coated and blocked wells.

-

Add the fluorescently labeled cell suspension to each well and incubate for 1-2 hours at 37°C to allow for adhesion.

-

Washing: Gently wash the plate with assay buffer to remove non-adherent cells.

-

Quantification: Read the fluorescence of the remaining adherent cells in each well using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to controls (no compound). Determine the IC50 value by fitting the data to a dose-response curve.

Future Directions & Conclusion

The 3-amino-2,2-dimethylcyclobutan-1-ol scaffold and its analogs represent a compelling area for further exploration in drug discovery. The synthetic challenges associated with their stereocontrolled preparation are increasingly being met by modern catalytic and ring-manipulation strategies. The inherent properties of the cyclobutane ring—namely its ability to confer metabolic stability and conformational constraint—make it a valuable tool for medicinal chemists.

Future work should focus on:

-

Developing diverse libraries of analogs to build comprehensive SAR for various biological targets.

-

Exploring their potential in other therapeutic areas, such as neuroscience and infectious diseases, where rigid amino alcohol pharmacophores are often relevant.

-

Investigating the impact of the gem-dimethyl group on pharmacokinetic properties and target engagement in greater detail.

This guide has provided a technical framework for understanding, synthesizing, and evaluating this promising class of molecules. By leveraging the principles and protocols outlined herein, researchers can effectively harness the unique properties of the cyclobutane scaffold to develop the next generation of innovative therapeutics.

References

- BenchChem. (2025). Application Notes and Protocols for the Diastereoselective Synthesis of 1,2-Disubstituted Cyclobutanes.

- Joosten, A., et al. (n.d.).

- Wang, T., et al. (n.d.). Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G. NIH.

- Hu, C., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.

- Patti, A., et al. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI.

- Hu, C., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. PMC - NIH.

- Bellus, D., et al. (2002). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis.

- Delgado, F., et al. (2014). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.

- Kuklev, D. V., et al. (2015). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.

- PharmaBlock. (n.d.).

- Huang, L., et al. (2023). Inhibition of Integrin αvβ3-FAK-MAPK signaling constrains the invasion of T-ALL cells.

- Zell, D., et al. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Request PDF.

- Robinson, S. D., et al. (n.d.). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing.

- Guan, J. L. (1997).

- Huang, L., et al. (2023). Inhibition of Integrin αvβ3-FAK-MAPK signaling constrains the invasion of T-ALL cells. PMC.

- Ciszewska, M., et al. (2022). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. MDPI.

- Almeida, C., et al. (2022).

- Robinson, S. D., et al. (2020). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. PMC - PubMed Central.

- Advanced ChemBlocks. (n.d.). cis-3-amino-2,2-dimethylcyclobutan-1-ol.

- Joosten, A., et al. (2020).

Sources

- 1. Integrin-mediated signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Src-mediated coupling of focal adhesion kinase to integrin αvβ5 in vascular endothelial growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integrin-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. molbiolcell.org [molbiolcell.org]

- 5. um.es [um.es]

- 6. mdpi.com [mdpi.com]

- 7. The Role of αvβ3 Integrin in Cancer Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sinobiological.com [sinobiological.com]

- 9. researchgate.net [researchgate.net]

- 10. Nano-Strategies Targeting the Integrin αvβ3 Network for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of Integrin αvβ3-FAK-MAPK signaling constrains the invasion of T-ALL cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereoisomers of 3-amino-2,2-dimethylcyclobutan-1-ol Hydrochloride

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif is a cornerstone in modern medicinal chemistry, offering a rigid scaffold that imparts unique conformational constraints on bioactive molecules.[1] This technical guide provides a comprehensive exploration of the stereoisomers of 3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride, a valuable building block for drug discovery. We will delve into the stereochemical possibilities, plausible synthetic routes to access the cis and trans diastereomers, methodologies for their characterization and chiral separation, and their potential applications in the development of novel therapeutics. This document is intended to serve as a practical resource for researchers engaged in the synthesis and utilization of substituted cyclobutane scaffolds.

Introduction: The Significance of the Cyclobutane Scaffold in Medicinal Chemistry

The incorporation of small, strained ring systems into drug candidates is a powerful strategy for optimizing pharmacokinetic and pharmacodynamic properties. The cyclobutane ring, in particular, has gained prominence as a bioisostere for larger, more flexible moieties, offering a means to lock in bioactive conformations and enhance metabolic stability.[1] Aminocycloalkanols, such as the aminocyclitols, are a class of compounds with a rich history in medicinal chemistry, exhibiting a broad spectrum of biological activities.[2][3]

The subject of this guide, 3-amino-2,2-dimethylcyclobutan-1-ol, combines the rigidity of the cyclobutane core with the versatile functionality of an amino alcohol. The stereochemical arrangement of the amino and hydroxyl groups, along with the gem-dimethyl substitution, gives rise to a set of distinct stereoisomers, each with a unique three-dimensional architecture. Understanding and controlling this stereochemistry is paramount, as it can profoundly influence the biological activity of molecules derived from this scaffold.

This guide will provide a detailed examination of the stereoisomers of this compound, offering insights into their synthesis, separation, and characterization.

Stereoisomerism in 3-amino-2,2-dimethylcyclobutan-1-ol

The structure of 3-amino-2,2-dimethylcyclobutan-1-ol contains two stereogenic centers, at C1 (bearing the hydroxyl group) and C3 (bearing the amino group). This gives rise to a total of four possible stereoisomers, which can be grouped into two pairs of enantiomers. These pairs are diastereomers of each other, commonly referred to as the cis and trans isomers based on the relative orientation of the amino and hydroxyl substituents.

-

cis-isomer: The amino and hydroxyl groups are on the same face of the cyclobutane ring. This diastereomer exists as a pair of enantiomers: (1R,3R) and (1S,3S).

-

trans-isomer: The amino and hydroxyl groups are on opposite faces of the cyclobutane ring. This diastereomer also exists as a pair of enantiomers: (1R,3S) and (1S,3R).

The gem-dimethyl group at the C2 position does not introduce a stereocenter but significantly influences the conformation of the cyclobutane ring, which is not planar and exists in a puckered conformation. This puckering affects the spatial relationship between the substituents and can be a key factor in the differential biological activity of the isomers.

Synthesis of cis- and trans-3-amino-2,2-dimethylcyclobutan-1-ol

A plausible and efficient synthetic strategy for accessing the stereoisomers of 3-amino-2,2-dimethylcyclobutan-1-ol involves the stereoselective reduction of a key intermediate, 3-amino-2,2-dimethylcyclobutan-1-one. This precursor can be synthesized from commercially available starting materials. The choice of reducing agent and reaction conditions is critical for controlling the diastereoselectivity of the reduction.

Synthesis of the Key Intermediate: 3-amino-2,2-dimethylcyclobutan-1-one

A common route to aminocyclobutanones involves the functionalization of a corresponding cyclobutanone. For instance, 2,2-dimethylcyclobutanone can serve as a starting point.[4] While a specific protocol for the amination of this exact substrate at the 3-position is not widely documented, a general approach can be proposed based on established methodologies for analogous systems.

Diastereoselective Reduction of 3-amino-2,2-dimethylcyclobutan-1-one

The stereochemical outcome of the reduction of the cyclobutanone is dictated by the direction of hydride attack on the carbonyl group.

-

Synthesis of the cis-isomer: Reduction with less sterically demanding hydride reagents, such as sodium borohydride (NaBH₄), typically favors hydride attack from the less hindered face of the carbonyl, leading to the formation of the cis-isomer as the major product.[5]

-

Synthesis of the trans-isomer: To favor the formation of the trans-isomer, a more sterically hindered reducing agent, such as L-Selectride® (lithium tri-sec-butylborohydride), can be employed. This reagent will preferentially attack from the more accessible face, which, in a puckered cyclobutane ring, can lead to the trans product.

Protocol 3.2.1: General Procedure for the Sodium Borohydride Reduction (cis-selective) [5]

-

Dissolve 3-amino-2,2-dimethylcyclobutan-1-one (1.0 eq) in methanol at 0 °C.

-

Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify by column chromatography to obtain cis-3-amino-2,2-dimethylcyclobutan-1-ol.

Physicochemical Characterization and Structural Elucidation

The unambiguous differentiation of the cis and trans isomers is crucial and is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants between the protons on C1 and C3 are particularly informative.

NMR Spectroscopy

Based on studies of analogous 1,2- and 1,3-disubstituted cyclobutanes, the following trends in NMR spectra can be anticipated:[6][7]

-

¹H NMR: The coupling constant (J) between the methine protons H1 and H3 will be different for the cis and trans isomers due to their different dihedral angles. In the cis isomer, a larger coupling constant is generally expected compared to the trans isomer. The puckered nature of the ring can lead to complex splitting patterns.

-

¹³C NMR: The chemical shifts of the carbon atoms of the cyclobutane ring will also differ between the two diastereomers due to the different steric environments.

Table 1: Predicted ¹H and ¹³C NMR Data for cis- and trans-3-amino-2,2-dimethylcyclobutan-1-ol *

| Isomer | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |

| cis | H1: ~3.8-4.2 (m), H3: ~3.0-3.4 (m), CH₂: ~1.8-2.2 (m), CH₃: ~0.9-1.2 (s) | C1: ~70-75, C2: ~35-40, C3: ~50-55, C4: ~30-35, CH₃: ~20-25 |

| trans | H1: ~3.6-4.0 (m), H3: ~2.8-3.2 (m), CH₂: ~1.6-2.0 (m), CH₃: ~0.9-1.2 (s) | C1: ~68-73, C2: ~35-40, C3: ~48-53, C4: ~28-33, CH₃: ~20-25 |

Note: These are estimated values based on analogous structures and require experimental verification.

X-ray Crystallography

For definitive stereochemical assignment, single-crystal X-ray diffraction of the hydrochloride salt of one of the enantiomerically pure isomers would be the gold standard. This technique would provide precise information on the relative and absolute stereochemistry, as well as the conformation of the cyclobutane ring in the solid state.

Chiral Separation of Enantiomers

Once the cis and trans diastereomers have been synthesized and separated, each exists as a racemic mixture of enantiomers. The separation of these enantiomers is essential for investigating their individual biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.

Protocol 5.1: General Approach for Chiral HPLC Separation

-

Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for the separation of amino alcohols.

-

Mobile Phase Optimization: A systematic screening of mobile phases, typically mixtures of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol), is performed to achieve baseline separation of the enantiomers.

-

Derivatization (Optional): In cases where the underivatized amino alcohol does not resolve well, derivatization of the amino group with a chromophore-containing reagent can enhance detectability and may improve chiral recognition by the CSP.

Applications in Drug Discovery and Development

The stereoisomers of this compound are valuable building blocks for the synthesis of more complex molecules with potential therapeutic applications. The rigid cyclobutane scaffold can be used to:

-

Constrain the conformation of peptide backbones: Incorporation of these amino alcohols into peptidomimetics can enforce specific secondary structures, leading to enhanced target affinity and selectivity.

-

Serve as scaffolds for the development of small molecule inhibitors: The amino and hydroxyl groups provide convenient handles for further functionalization, allowing for the exploration of structure-activity relationships in drug discovery programs.

-

Improve pharmacokinetic properties: The gem-dimethyl group can act as a metabolic shield, potentially increasing the in vivo half-life of drug candidates.

The distinct spatial arrangement of the functional groups in the cis and trans isomers, and their respective enantiomers, makes them ideal for probing the stereochemical requirements of biological targets such as enzymes and receptors.

Conclusion

The stereoisomers of this compound represent a versatile platform for the design and synthesis of novel chemical entities with potential therapeutic value. This technical guide has outlined the fundamental aspects of their stereochemistry, provided plausible and adaptable synthetic strategies for their preparation, and discussed the key analytical techniques for their characterization and separation. A thorough understanding of the principles laid out herein will empower researchers to effectively utilize these valuable building blocks in their drug discovery endeavors. The continued exploration of substituted cyclobutane scaffolds is poised to yield exciting new developments in medicinal chemistry.

References

-

Hamid Raza, G., Bella, J., & Segre, A. L. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Retrieved January 19, 2026, from [Link]

-

Wang, Z., et al. (n.d.). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Reyes-González, D., et al. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. Retrieved January 19, 2026, from [Link]

-

Haj, A., et al. (n.d.). Recent advances in the synthesis of gem-dimethylcyclobutane natural products. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Marco-Contelles, J. (n.d.). Medicinal Chemistry of Aminocyclitols. PubMed. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Medicinal Chemistry of Aminocyclitols. Retrieved January 19, 2026, from [Link]

-

Sridhar, G. (1995). Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. Indian Academy of Sciences. [Link]

-

Reddit. (2018, February 27). 1H NMR of 1,3-dibromo-1,3-dimethylcyclobutane. [Link]

-

Çelik, M., et al. (2021, March 11). Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. National Center for Biotechnology Information. [Link]

-

Abraham, D. J. (n.d.). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed. Retrieved January 19, 2026, from [Link]

-

Gicquel, M., et al. (n.d.). Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vinilidene Insertion into Cyclopropanone Equivalents. ChemRxiv. Retrieved January 19, 2026, from [Link]

-

Hoffmann, N. (n.d.). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. ACS Publications. Retrieved January 19, 2026, from [Link]

-

Balmond, E. I., et al. (n.d.). Catalytic asymmetric hydrometallation of cyclobutenes with salicylaldehydes. Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

-

Silvestri, A., et al. (n.d.). Stereoselective [2 + 2] photodimerization: a viable strategy for the synthesis of enantiopure cyclobutane derivatives. Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

-

Bach, T., et al. (n.d.). Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of r-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction. ACS Publications. Retrieved January 19, 2026, from [Link]

-

ChemistryViews. (2023, October 3). Enantioselective Synthesis of Cyclobutanes. [Link]

-

D'Annibale, A., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]

-

Singh, D. K., et al. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

-

Çelik, M., et al. (2021). Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. ResearchGate. [Link]

-

Avenoza, A., et al. (n.d.). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. ScienceDirect. Retrieved January 19, 2026, from [Link]

-

Santosh, G. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Asymmetric Bio- and Chemoreduction of 2-Benzylidenecyclopentanone Derivatives. Retrieved January 19, 2026, from [Link]

- Sumitomo Chemical Company, Limited. (n.d.). Process for producing 3-amino-2-cyclohexenone. Google Patents.

-

Zhang, Z., et al. (n.d.). Nitrogen Insertion via Asymmetric Condensation and Chirality Transfer: A Stereodivergent Entry to Cyanocyclopropanes. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

-

Leśniak, S., et al. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. Retrieved January 19, 2026, from [Link]

-

YouTube. (2022, September 8). What are the various ways of Chiral Separation by using HPLC?. [Link]

-

Soloshonok, V. A. (2000). SYNTHESIS OF TAILOR-MADE AMINO ACIDS CONTAINING C(sp2)–F BONDS. [Link]

-

Drug Hunter. (2025, April 22). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved January 19, 2026, from [Link]

-

MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

Sources

- 1. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Analysis of 3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride

Introduction

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of successful research and development. 3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride, a substituted cyclobutane derivative, presents a unique combination of structural features—a strained four-membered ring, a primary amine, a tertiary alcohol, and gem-dimethyl groups. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for this compound. By grounding our analysis in the fundamental principles of spectroscopy and drawing parallels with structurally similar molecules, we offer a robust framework for the characterization of this and related compounds.

Molecular Structure and Key Features

The structure of this compound incorporates several key features that will dictate its spectral characteristics:

-

Cyclobutane Ring: A puckered, four-membered aliphatic ring which imparts significant ring strain. This affects the bond angles and lengths, influencing the electronic environment of the ring protons and carbons.

-

Gem-Dimethyl Group: Two methyl groups attached to the same carbon (C2), which will appear as distinct singlets in the ¹H NMR spectrum, and will influence the chemical shift of the quaternary carbon to which they are attached.

-

Amino Group (as Hydrochloride Salt): The primary amine will be protonated to form an ammonium salt (-NH₃⁺). This has a profound effect on its appearance in IR and NMR spectra.

-

Tertiary Alcohol: A hydroxyl group attached to a carbon that is bonded to three other carbon atoms. This functional group has characteristic signals in both IR and NMR spectroscopy.

The stereochemistry of the amino and hydroxyl groups (cis or trans) will significantly impact the NMR spectra, particularly the coupling constants of the ring protons. This guide will consider the spectral implications of both possible diastereomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectral Analysis

The proton NMR spectrum will reveal the number of unique proton environments, their chemical shifts (electronic environment), their integration (number of protons), and their multiplicity (neighboring protons).

Expected Chemical Shifts and Multiplicities:

| Proton(s) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale and Field Insights |

| -CH₃ (gem-dimethyl) | 1.0 - 1.5 | Singlet (s) | These two methyl groups are chemically equivalent and have no adjacent protons, resulting in two sharp singlets. Their exact chemical shift will be influenced by the stereochemistry of the adjacent substituents. |

| -CH₂- (ring) | 1.8 - 2.8 | Multiplet (m) | The two protons on the C4 position of the cyclobutane ring are diastereotopic and will exhibit complex splitting patterns due to coupling with the proton at C3 and potentially long-range coupling. |

| -CH-NH₃⁺ (ring) | 3.0 - 3.8 | Multiplet (m) | The proton at C3 is adjacent to the electron-withdrawing ammonium group, causing a downfield shift. Its multiplicity will depend on coupling to the C4 protons and the C1 proton (in the trans isomer). |

| -CH-OH (ring) | 3.5 - 4.5 | Multiplet (m) or Singlet (s) | The proton at C1 is deshielded by the adjacent hydroxyl group. Its multiplicity will be dependent on the stereochemistry and coupling to the C4 protons. |

| -OH | Variable (typically 2.0 - 5.0) | Broad Singlet (br s) | The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It may exchange with residual water in the solvent, leading to a broadened signal or its disappearance. |

| -NH₃⁺ | Variable (typically 7.0 - 8.5) | Broad Singlet (br s) | The ammonium protons are exchangeable and often appear as a broad singlet. Their observation is highly dependent on the solvent used; they are more readily observed in aprotic polar solvents like DMSO-d₆.[1] |

Stereochemical Considerations:

The coupling constants between the protons on the cyclobutane ring are highly dependent on their dihedral angles, which are dictated by the cis/trans relationship of the substituents.

-

Trans Isomer: Expect larger coupling constants between the axial protons on C1 and C3 and the adjacent axial protons on C4.

-

Cis Isomer: Expect smaller coupling constants between the axial and equatorial protons.

This is analogous to cyclohexane systems where axial-axial couplings are significantly larger than axial-equatorial or equatorial-equatorial couplings.[2]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule.

Expected Chemical Shifts:

| Carbon(s) | Expected Chemical Shift (δ, ppm) | Rationale and Field Insights |

| -CH₃ (gem-dimethyl) | 20 - 30 | The gem-dimethyl carbons will appear in the aliphatic region. They may be non-equivalent depending on the overall molecular symmetry. |

| -C(CH₃)₂ (quaternary) | 35 - 50 | The quaternary carbon of the gem-dimethyl group will have a characteristic chemical shift in this range. |

| -CH₂- (ring) | 30 - 45 | The methylene carbon of the cyclobutane ring. |

| -CH-NH₃⁺ (ring) | 45 - 60 | This carbon is deshielded by the attached nitrogen atom. |

| -CH-OH (ring) | 65 - 80 | The carbon bearing the hydroxyl group is significantly deshielded by the electronegative oxygen atom.[3] |

Experimental Protocol: NMR Spectroscopy

A robust NMR analysis begins with meticulous sample preparation and selection of the appropriate experimental parameters.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. For hydrochloride salts, DMSO-d₆ is often the solvent of choice as it solubilizes the salt and slows the exchange of the -NH₃⁺ and -OH protons, allowing for their observation.[4][5] Deuterated methanol (CD₃OD) or water (D₂O) can also be used, but may lead to the exchange and disappearance of the labile proton signals.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

To aid in structural assignment, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Expected Mass Spectrum:

For this compound, the free base has a molecular formula of C₆H₁₃NO and a monoisotopic mass of approximately 115.10 Da.

-

Ionization Technique: Electrospray ionization (ESI) is the preferred method for polar and salt-like compounds, as it is a soft ionization technique that typically yields the protonated molecular ion.

-

Expected Ions:

-

[M+H]⁺: The most prominent ion observed in positive ion mode ESI-MS will be the protonated molecular ion of the free base at an m/z of approximately 116.11.

-

Adducts: It is also possible to observe adducts with sodium ([M+Na]⁺ at m/z ≈ 138.09) or potassium ([M+K]⁺ at m/z ≈ 154.06), which can aid in confirming the molecular weight.

-

Fragments: While ESI is a soft technique, some in-source fragmentation may occur. Common fragmentation pathways for amino alcohols include:

-

Loss of H₂O: A fragment corresponding to the loss of water from the protonated molecule ([M+H-H₂O]⁺) at m/z ≈ 98.10.[6]

-

Loss of NH₃: A fragment corresponding to the loss of ammonia ([M+H-NH₃]⁺) at m/z ≈ 99.11.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen can lead to characteristic fragments. For amines, this is a particularly common fragmentation pathway.[7]

-

-

Experimental Protocol: Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water. A small amount of formic acid is often added to the solvent to promote protonation.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source of a mass spectrometer (e.g., a quadrupole, time-of-flight, or Orbitrap instrument).

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

For further structural information, tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation and analyze the resulting daughter ions.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Expected IR Absorptions:

The IR spectrum of this compound will be a composite of the absorptions from its constituent functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance | Rationale and Field Insights |